molecular formula C10H17N3 B2967986 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine CAS No. 1316222-40-8

3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine

Cat. No.: B2967986
CAS No.: 1316222-40-8
M. Wt: 179.267
InChI Key: BXKXDENMWGGULO-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine (CAS 1316222-40-8) is a high-value nitrogen-containing heterocyclic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This synthetic intermediate features a piperidine ring linked via a methylene bridge to a 1-methylimidazole group, a structural motif of significant interest in medicinal chemistry and drug discovery . The specific spatial orientation offered by the 3-piperidyl position can be critical for conferring desired biological activity and optimizing interactions with biological targets. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmacological and biochemical research. The imidazole ring is a known pharmacophore capable of participating in hydrogen bonding and coordination with metal ions, while the piperidine ring offers a scaffold for further functionalization . Researchers utilize this structural core to develop novel ligands for various enzymes and receptors. The compound is offered with high purity and is available in a range of quantities to support various research scales . ATTENTION: This product is intended and sold for Research Use Only (RUO) and is NOT intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-[(1-methylimidazol-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-6-5-12-10(13)7-9-3-2-4-11-8-9/h5-6,9,11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKXDENMWGGULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable imidazole derivative. One common method involves the alkylation of piperidine with 1-methyl-1H-imidazole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features Key Differences from Target Compound
This compound 1316222-40-8 C₁₀H₁₇N₃ 179.27 Piperidine-3-yl linked to 1-methylimidazole via CH₂ Reference compound
3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine 1250545-48-2 C₉H₁₅N₃O 181.23 Oxygen atom replaces methylene bridge Altered polarity; potential for H-bonding
3-(2-Chloro-1H-imidazol-1-yl)piperidine 1554184-73-4 C₈H₁₂ClN₃ 185.65 Chloro-substituted imidazole; direct N-linkage Increased electrophilicity; altered steric bulk
4-(1H-Imidazol-4-yl)-1-methylpiperidine 106243-44-1 C₉H₁₅N₃ 165.24 Imidazole attached at piperidine 4-position Spatial orientation differences in binding interactions
3-Methoxy-4-methyl-1-[(1,3-thiazol-5-yl)methyl]piperidine N/A C₁₁H₁₈N₂OS 226.34 Thiazole replaces imidazole; methoxy substituent Different heterocycle; enhanced lipophilicity

Functional Group Impact on Properties

  • Heterocycle Substitution : The chloro-imidazole derivative (1554184-73-4) may exhibit enhanced reactivity in electrophilic substitution reactions due to the electron-withdrawing Cl substituent. This could influence binding affinity in enzyme inhibition contexts .
  • Positional Isomerism : The 4-imidazolyl-piperidine analog (106243-44-1) demonstrates how positional changes on the piperidine ring affect spatial interactions with biological targets, as seen in receptor-binding studies of similar compounds .

Biological Activity

3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a 1-methyl-1H-imidazole moiety. This structural configuration is pivotal for its biological activity, influencing interactions with various biological targets.

The biological activity of imidazole derivatives, including this compound, often involves:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors for enzymes such as kinases and proteases. For instance, they can interfere with metabolic pathways by inhibiting protein synthesis or disrupting nucleic acid functions .
  • Receptor Interaction : The compound may interact with various receptors, potentially modulating neurotransmitter systems and affecting central nervous system functions .
  • Ion Channel Modulation : Piperidine derivatives have been shown to influence ion channels, which can lead to effects such as local anesthesia and antiarrhythmic properties .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that related imidazole compounds can induce apoptosis in cancer cells, enhance caspase activity, and inhibit cell proliferation in various cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antimicrobial Effects

Imidazole derivatives are known for their antimicrobial properties. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial membrane integrity or inhibiting essential metabolic pathways .

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective effects. They may modulate neurotransmitter uptake and provide protective effects against neurodegenerative diseases . The ability to influence voltage-gated ion channels suggests potential applications in treating conditions like epilepsy or depression.

Case Studies and Research Findings

A summary of relevant studies on the biological activity of compounds related to this compound is presented in the table below:

StudyFindingsBiological Activity
Compounds showed effective inhibition of microtubule assembly at 20 μMAnticancer
Identified as potential inhibitors of various enzymes and receptorsAntimicrobial, Neuroprotective
Demonstrated significant inhibition against Plasmodium speciesAntimalarial
Exhibited antiviral activity against HSV-1Antiviral

Q & A

Basic: What synthetic routes are available for 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine, and how are critical purification parameters optimized?

The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of piperidine derivatives with imidazole-containing precursors (e.g., 2-bromomethylimidazole) under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) is a common approach . Purification often involves column chromatography with silica gel, using gradient elution (e.g., methanol/dichloromethane) to isolate the product . Key parameters include reaction temperature (60–100°C), stoichiometric ratios (1:1.2 for piperidine:imidazole precursor), and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and how are spectral data interpreted?

  • NMR : ¹H and ¹³C NMR identify substituent positions. For instance, piperidine protons appear as multiplets at δ 1.5–2.8 ppm, while imidazole protons resonate at δ 6.8–7.5 ppm .
  • IR : Peaks near 2800 cm⁻¹ (C-H stretching in piperidine) and 1600 cm⁻¹ (C=N in imidazole) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 206.1) and fragmentation patterns (e.g., loss of methyl groups from the imidazole ring) .

Advanced: How can computational methods predict reactivity and guide novel reaction design?

Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. For example, ICReDD’s approach combines quantum mechanics (QM) with machine learning to predict regioselectivity in alkylation reactions . Molecular dynamics (MD) simulations (e.g., using GROMACS) assess solvent effects on reaction kinetics, while docking studies (AutoDock Vina) predict binding affinities to biological targets . These methods reduce trial-and-error experimentation by 30–50% .

Advanced: How can contradictions in biological activity data across studies be resolved methodologically?

Discrepancies often arise from assay conditions (e.g., pH, cell lines). Standardized protocols include:

  • Using isogenic cell lines to minimize genetic variability .
  • Dose-response curves (IC₅₀/EC₅₀) with ≥3 replicates to confirm potency .
  • Structural analogs (e.g., benzimidazole derivatives) as positive controls to validate target engagement .

Advanced: What reaction engineering principles optimize scalability and process efficiency?

  • Reactor Design : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., alkylation) .
  • Process Simulation : Aspen Plus models optimize solvent recovery (e.g., >90% DMF recycling) .
  • Catalyst Screening : Immobilized catalysts (e.g., Pd/C) enhance turnover numbers (TON > 500) and reduce metal leaching .

Advanced: How do in silico approaches elucidate interactions with biological targets?

  • Molecular Docking : Predict binding modes to receptors (e.g., serotonin transporters) by analyzing hydrogen bonds and hydrophobic pockets .
  • Pharmacophore Modeling : Identifies critical features (e.g., imidazole’s lone pair for H-bonding) using Schrödinger’s Phase .
  • ADMET Prediction : SwissADME estimates bioavailability (e.g., TPSA < 60 Ų for blood-brain barrier penetration) .

Advanced: How should discrepancies in spectroscopic data between experimental and computational results be addressed?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian 16) .
  • Solvent Effects : Re-run NMR in deuterated solvents matching computational dielectric constants (e.g., DMSO-d₆ vs. ε = 46.7) .
  • Dynamic Effects : MD simulations account for conformational flexibility in solution, resolving split peaks in NOESY spectra .

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